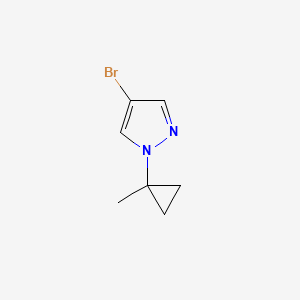

4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

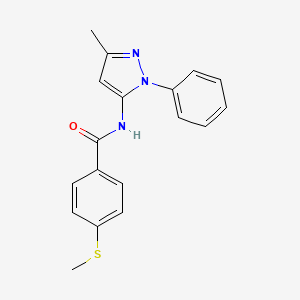

The molecular structure of “4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole” would be characterized by the presence of a pyrazole ring, a bromine atom, and a methylcyclopropyl group. The pyrazole ring is planar due to the sp2 hybridization of its atoms and the presence of a π-electron system . The bromine atom would add significant weight to the molecule due to its high atomic mass.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole” would be influenced by its molecular structure. For example, the presence of a bromine atom would likely make the compound relatively heavy and possibly volatile. The pyrazole ring could contribute to the compound’s stability and possibly its solubility in certain solvents .Scientific Research Applications

Microwave Synthesis and Antimicrobial Study

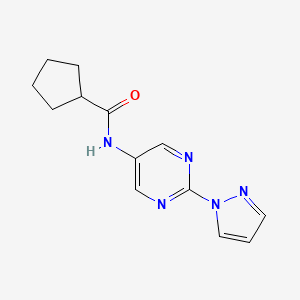

A study highlighted the synthesis of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, showcasing significant antimicrobial activity. The research utilized microwave irradiation for the synthesis, emphasizing the role of pyrazole derivatives in developing compounds with potential antimicrobial properties (Raval, Desai, & Desai, 2012).

Palladium-Catalyzed Direct Arylation

Another study demonstrated the successful employment of pyrazole derivatives bearing a cyclopropyl group at the C3-position in palladium-catalyzed direct arylations. This process allowed for regioselective C4-arylated pyrazoles without the decomposition of the cyclopropyl unit, indicating the compound's utility in creating structurally diverse pyrazole derivatives (Sidhom, Soulé, Doucet, & Allouche, 2018).

Brönsted Acid-Mediated Annulations

Research on 1-cyanocyclopropane-1-carboxylates reacted with arylhydrazines under the influence of a Brönsted acid led to the efficient synthesis of 1,3,5-trisubstituted pyrazoles. This method highlights the compound's role in facilitating the annulation of three-membered rings with α-carbonyl and hydrazines, offering access to a variety of pyrazole derivatives (Xue, Liu, Qing, & Wang, 2016).

Inhibitive Properties on Acidic Iron Corrosion

A study examining the inhibitive properties of heterocyclic diazoles, including pyrazole derivatives, on acidic iron corrosion provided insights into the compound's potential as a corrosion inhibitor. This research suggests the structural and electronic parameters of diazoles significantly influence their effectiveness in corrosion protection (Babić-Samardžija, Lupu, Hackerman, Barron, & Luttge, 2005).

Antiproliferative Agents

The synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents were also explored. These compounds exhibited cytotoxic effects against breast cancer and leukemic cells, highlighting the therapeutic potential of pyrazole derivatives in cancer treatment (Ananda, Kumar, Nishana, Hegde, Srivastava, Byregowda, Choudhary, Raghavan, & Rangappa, 2016).

properties

IUPAC Name |

4-bromo-1-(1-methylcyclopropyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-7(2-3-7)10-5-6(8)4-9-10/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IURKSULHIVAFQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)N2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-(1-methylcyclopropyl)-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(oxan-4-yl)azetidine-1-carboxamide](/img/structure/B2998447.png)

![2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2998449.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2998450.png)

![5-Bromo-2-[1-(3-methylbutyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2998451.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2998454.png)

![N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)prop-2-enamide](/img/structure/B2998464.png)

![6-tosyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2998466.png)

![7-(4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-carbonyl)quinoline](/img/structure/B2998467.png)

![5-[2-(3,4-Dimethylanilino)vinyl]-3-(methylsulfanyl)-4-isothiazolecarbonitrile](/img/structure/B2998470.png)